molecular formula C12H13N3O2 B14656616 2-(1H-indol-3-ylmethyl)propanediamide CAS No. 53215-63-7

2-(1H-indol-3-ylmethyl)propanediamide

Cat. No.: B14656616
CAS No.: 53215-63-7
M. Wt: 231.25 g/mol
InChI Key: GFOWQANQLXTSJL-UHFFFAOYSA-N
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Description

2-(1H-indol-3-ylmethyl)propanediamide is an organic compound belonging to the class of 3-alkylindoles. It contains an indole moiety with an alkyl chain at the 3-position. This compound is known for its diverse biological and chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylmethyl)propanediamide typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the coupling of amines and carboxylic acids using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylmethyl)propanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(1H-indol-3-ylmethyl)propanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research explores its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylmethyl)propanediamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another indole derivative with similar structural features.

    Indole-3-acetic acid: A plant hormone with an indole moiety.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

2-(1H-indol-3-ylmethyl)propanediamide is unique due to its specific structure, which allows for diverse chemical reactions and biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

53215-63-7

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-(1H-indol-3-ylmethyl)propanediamide

InChI

InChI=1S/C12H13N3O2/c13-11(16)9(12(14)17)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9,15H,5H2,(H2,13,16)(H2,14,17)

InChI Key

GFOWQANQLXTSJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)C(=O)N

Origin of Product

United States

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